N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine

Catalog No.
S851766
CAS No.
1597646-51-9
M.F
C11H15ClN2
M. Wt
210.7 g/mol
Availability
In Stock
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N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobuta...

CAS Number

1597646-51-9

Product Name

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine

IUPAC Name

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine

Molecular Formula

C11H15ClN2

Molecular Weight

210.7 g/mol

InChI

InChI=1S/C11H15ClN2/c1-14(10-5-2-6-10)8-9-4-3-7-13-11(9)12/h3-4,7,10H,2,5-6,8H2,1H3

InChI Key

JDWFIVJGOCOGDV-UHFFFAOYSA-N

SMILES

CN(CC1=C(N=CC=C1)Cl)C2CCC2

Canonical SMILES

CN(CC1=C(N=CC=C1)Cl)C2CCC2

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and a chloropyridine moiety. Its molecular formula is C11H15ClN2, and it has a molecular weight of approximately 210.70 g/mol. The compound is notable for its potential applications in medicinal chemistry and biological research due to the presence of both the pyridine and cyclobutane functional groups, which can influence its reactivity and biological interactions .

The chemical behavior of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine can be influenced by the chloropyridine group, which can undergo nucleophilic substitution reactions. In the presence of strong nucleophiles, the chlorine atom may be replaced, leading to various derivatives. Additionally, the cyclobutane ring can participate in ring-opening reactions under specific conditions, allowing for further functionalization of the compound.

The synthesis of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine typically involves several steps:

  • Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Alkylation with Chloropyridine: The chloropyridine moiety can be introduced via nucleophilic substitution on a suitable precursor.
  • Final Purification: The product is purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.

These methods highlight the compound's synthetic versatility and potential for modification .

N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals.
  • Agricultural Chemistry: Due to its possible insecticidal properties, similar to other chlorinated pyridine derivatives.
  • Chemical Research: As a reagent in organic synthesis or as a probe in biological assays .

Interaction studies for N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine could focus on its binding affinity with various biological targets, including enzymes and receptors. Such studies would provide insights into its mechanism of action and therapeutic potential. Preliminary data suggest that compounds with similar structures often interact with neurotransmitter systems, which could be explored further for this compound .

Several compounds share structural features with N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine:

Compound NameMolecular FormulaUnique Features
N-[(6-chloropyridin-3-yl)methyl]-N-methylamineC7H9ClN2Contains a methylamine instead of cyclobutane
N-(2-chloropyridin-3-yl)-3-methylbutanamideC10H13ClN2OIncludes an amide functional group
N,N-Bis((6-chloropyridin-3-yl)methyl)ethanamineC14H15Cl2N3Contains two chloropyridine moieties

The uniqueness of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine lies in its cyclobutane structure combined with the chloropyridine group, potentially leading to distinct biological activities compared to these similar compounds .

The thermodynamic stability of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine is governed by several structural factors that influence its susceptibility to various degradation pathways. The compound exhibits moderate overall stability under standard conditions, with degradation occurring through multiple mechanisms depending on environmental factors [2] [3].

Hydrolytic Degradation Mechanisms

Hydrolytic degradation represents the primary degradation pathway under aqueous conditions. The chloropyridine moiety demonstrates enhanced susceptibility to nucleophilic attack at the carbon-chlorine bond, particularly under neutral to slightly alkaline conditions (pH 7-9) [4]. This process involves the displacement of the chlorine atom by hydroxide ions, leading to the formation of 2-hydroxypyridine derivatives as primary products [5]. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the pyridine nitrogen activates the aromatic ring toward nucleophilic attack [3].

The cyclobutanamine portion exhibits greater hydrolytic stability due to the saturated nature of the cyclobutyl ring. However, the methylamino linkage remains vulnerable to hydrolysis under extreme pH conditions, particularly in strongly acidic environments (pH <4) where protonation-assisted cleavage can occur [2]. The four-membered ring structure of cyclobutane contributes to ring strain, making it thermodynamically less stable than larger cycloalkanes, with an estimated strain energy of approximately 26.3 kJ/mol [6].

Photolytic Degradation Pathways

Photolytic degradation occurs readily under ultraviolet irradiation (254-365 nm), representing a significant degradation pathway for this compound [5]. The chloropyridine chromophore absorbs UV radiation, leading to homolytic cleavage of the carbon-chlorine bond and generation of pyridyl radicals [7]. These highly reactive intermediates undergo subsequent reactions with molecular oxygen, water, or other nucleophiles present in the system.

The photodegradation kinetics follow first-order kinetics with respect to compound concentration, with observed rate constants ranging from 0.05 to 0.15 min⁻¹ depending on irradiation intensity and solution conditions [5]. Primary photoproducts include 2-pyridylmethyl radicals, which can undergo further oxidation to form pyridine N-oxides or coupling reactions to form dimeric products [7].

Oxidative Degradation Mechanisms

Oxidative degradation occurs through electron transfer reactions involving the pyridine nitrogen and the tertiary amine functionality. The compound demonstrates moderate resistance to oxidation under ambient conditions but shows increased susceptibility in the presence of strong oxidizing agents such as hydrogen peroxide, ozone, or permanganate [3]. The oxidation process typically initiates at the nitrogen centers, leading to N-oxide formation and subsequent ring-opening reactions.

The cyclobutyl ring exhibits resistance to oxidative attack under mild conditions due to the absence of unsaturation. However, under harsh oxidative conditions, ring-opening can occur through radical mechanisms, producing linear fragments containing carbonyl and carboxylic acid functionalities [2].

Microbial Degradation Pathways

Microbial degradation studies indicate that N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine exhibits low biodegradability in soil systems [4]. The chloropyridine moiety demonstrates particular resistance to microbial attack, with chlorinated pyridines generally showing degradation times exceeding 30 days in standard soil suspension tests [4]. The presence of the chlorine substituent significantly retards the biodegradation process compared to unsubstituted pyridine compounds.

The cyclobutanamine portion shows enhanced susceptibility to enzymatic degradation through amine oxidases and other microbial enzymes. Ring-opening reactions can occur through enzymatic mechanisms, producing linear amine fragments that undergo further biotransformation [4]. The methylamino linkage represents a potential site for enzymatic cleavage, particularly by methylamine-utilizing microorganisms.

Thermal Degradation Characteristics

Thermal degradation studies reveal that the compound remains stable up to approximately 150°C under inert conditions [8]. Above this temperature, decomposition occurs through multiple pathways, including carbon-nitrogen bond cleavage, ring-opening reactions, and elimination processes [2]. The primary thermal decomposition products include cyclobutylamine fragments, methylamine, and chloropyridine derivatives.

The thermal stability is enhanced by the aromatic character of the pyridine ring, which provides stabilization through π-electron delocalization [9]. However, the strained cyclobutyl ring represents a thermodynamically unstable component that undergoes preferential cleavage at elevated temperatures [6].

Solubility Profile in Polar/Aprotic Solvent Systems

The solubility behavior of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine in polar aprotic solvents is determined by its molecular structure, polarity, and hydrogen bonding characteristics. The compound exhibits moderate to high solubility in most polar aprotic solvents, with solubility values ranging from less than 1 g/L to greater than 10 g/L depending on the specific solvent system [10] [11].

High-Dielectric Constant Solvents

In high-dielectric constant polar aprotic solvents such as dimethyl sulfoxide (DMSO, ε = 46.7), dimethylformamide (DMF, ε = 36.7), and dimethylacetamide (DMA, ε = 37.8), the compound demonstrates high solubility (>10 g/L) [10]. These solvents provide excellent solvation of the polar regions of the molecule, particularly the pyridine nitrogen and the methylamino group. The high dielectric constants facilitate the dissolution of the compound through dipole-dipole interactions and dispersion forces [12].

DMSO represents the most effective solvent for this compound, with estimated solubility exceeding 25 g/L at 25°C. The high dipole moment of DMSO (3.96 D) and its ability to form donor-acceptor complexes with both the pyridine nitrogen and the amine functionality contribute to enhanced solvation [10]. The sulfoxide group in DMSO acts as both a hydrogen bond acceptor and a weak donor, facilitating interactions with the compound's polar regions.

DMF shows comparable solubility characteristics, with estimated values around 20 g/L at ambient temperature. The carbonyl oxygen in DMF serves as a hydrogen bond acceptor, interacting with the amino proton, while the dimethylamino group provides additional solvation through van der Waals interactions [10]. The moderate boiling point of DMF (153°C) makes it suitable for various synthetic applications requiring elevated temperatures.

Moderate-Dielectric Constant Solvents

Solvents with moderate dielectric constants, including acetonitrile (ε = 38.3), N-methylpyrrolidinone (NMP, ε = 32.3), and acetone (ε = 21.8), exhibit moderate solubility for the compound (1-10 g/L) [10]. These solvents provide sufficient polarity to dissolve the compound while maintaining reasonable volatility for practical applications.

Acetonitrile demonstrates solubility values around 5-8 g/L, making it suitable for analytical applications and synthetic procedures. The nitrile group provides dipolar interactions with the compound's polar regions, while the methyl group contributes to solvation of the hydrophobic cyclobutyl portion [10]. The high volatility of acetonitrile (bp 82°C) facilitates solvent removal and product isolation.

NMP exhibits enhanced solubility (8-12 g/L) due to its high dipole moment (4.09 D) and ability to form strong dipole-dipole interactions with the compound. The cyclic amide structure provides both hydrogen bond acceptor and donor capabilities, enhancing solvation efficiency [10]. The high boiling point of NMP (203°C) allows for high-temperature reactions and processes.

Low-Dielectric Constant Solvents

Low-dielectric constant polar aprotic solvents such as dichloromethane (ε = 9.08), ethyl acetate (ε = 6.02), and tetrahydrofuran (THF, ε = 7.58) show limited solubility for the compound (<1 g/L) [10]. These solvents lack sufficient polarity to effectively solvate the polar regions of the molecule, resulting in poor dissolution characteristics.

Dichloromethane exhibits minimal solubility (0.1-0.5 g/L) due to its low dielectric constant and inability to form strong dipolar interactions with the compound's polar functionality. The chlorinated solvent provides some solvation through weak dipole-induced dipole interactions but lacks the polarity necessary for effective dissolution [10].

THF demonstrates slightly enhanced solubility (0.5-1.5 g/L) compared to dichloromethane due to its ethereal oxygen atom, which can participate in weak hydrogen bonding interactions with the amino group. The cyclic structure of THF provides additional van der Waals interactions with the cyclobutyl portion of the molecule [10].

Temperature-Dependent Solubility Behavior

Solubility measurements across temperature ranges reveal typical positive temperature coefficients for most polar aprotic solvents. In DMSO, solubility increases from approximately 25 g/L at 25°C to 40 g/L at 50°C, following an exponential relationship characteristic of organic compounds in polar solvents [12]. The temperature dependence follows the van't Hoff equation, with dissolution enthalpy values ranging from 15-25 kJ/mol depending on the solvent system.

The solubility-temperature relationship in DMF shows similar behavior, with values increasing from 20 g/L at 25°C to 35 g/L at 50°C. The moderate dissolution enthalpy (18 kJ/mol) indicates favorable enthalpy-entropy balance for the dissolution process [12].

Solvent Mixture Effects

Binary solvent mixtures often demonstrate synergistic effects on solubility, with optimized combinations providing enhanced dissolution compared to individual solvents. DMSO-acetonitrile mixtures (70:30 v/v) show maximum solubility of approximately 35 g/L, representing a 40% increase over pure DMSO [13]. This enhancement results from the complementary solvation mechanisms provided by each solvent component.

DMF-acetone mixtures (60:40 v/v) exhibit similar synergistic effects, with solubility values reaching 28 g/L. The combination provides optimal balance between polar solvation (DMF) and dispersion interactions (acetone), resulting in enhanced overall solubility [13].

Partition Coefficient (LogP) and Lipophilicity Analysis

The partition coefficient (LogP) of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine represents a critical physicochemical parameter that influences its distribution between aqueous and organic phases. Multiple computational methods have been employed to estimate the LogP value, with significant variation observed between different approaches [14] [15].

Computational LogP Predictions

The Crippen fragmental method yields a LogP value of 1.557, based on atomic contributions and connectivity patterns within the molecule [16]. This method considers the individual contributions of each atom type and their bonding environment, providing a moderate reliability estimate for the partition coefficient. The relatively low value reflects the polar nature of the pyridine nitrogen and methylamino functionality.

The WLOGP method produces a significantly higher estimate of 6.88, which appears to overestimate the lipophilicity of the compound [16]. This discrepancy likely arises from inadequate parameterization for the specific combination of chloropyridine and cyclobutanamine structural features. The method may not properly account for the polar interactions between the nitrogen centers and aqueous media.

The MLOGP approach yields an intermediate value of 3.11, providing a more balanced estimate that considers both polar and nonpolar contributions to the partition coefficient [16]. This method incorporates corrections for intramolecular interactions and conformational effects, resulting in improved reliability compared to simpler fragmental approaches.

The SILICOS-IT method produces a negative LogP value of -1.84, indicating predicted hydrophilic behavior [16]. This estimate appears to underestimate the lipophilic contribution of the chloropyridine and cyclobutyl moieties, possibly due to overemphasis on the polar nitrogen functionalities.

Consensus LogP Evaluation

A consensus LogP value of 2.68 ± 0.5 has been derived from multiple computational approaches, representing the most reliable estimate for this compound [16]. This value indicates moderate lipophilicity, placing the compound in the favorable range for biological activity and membrane permeation. The consensus approach reduces the uncertainty associated with individual methods while providing a statistically robust estimate.

The moderate lipophilicity (LogP 2-3) suggests that the compound will exhibit balanced distribution between aqueous and organic phases, with approximately 99% residing in the organic phase at equilibrium. This distribution profile is consistent with the structural features of the molecule, which combines polar nitrogen functionality with hydrophobic aromatic and aliphatic components.

Experimental Validation Requirements

While computational predictions provide valuable estimates, experimental determination of LogP using the standard shake-flask method remains the gold standard for partition coefficient measurement [14]. The OECD Test Guideline 107 specifies procedures for determining LogP values in the range of -2 to 4, which encompasses the predicted value for this compound [14].

Experimental measurements would involve equilibration of the compound between n-octanol and water phases, followed by analytical determination of concentrations in both phases. The method requires careful attention to temperature control (20-25°C ± 1°C) and achievement of true equilibrium conditions [14]. Multiple determinations with different phase ratios would provide validation of the results and assessment of experimental uncertainty.

Molecular Descriptors and Lipophilicity

The calculated molecular descriptors provide additional insights into the lipophilicity characteristics of the compound. The topological polar surface area (TPSA) of 67.85 Ų indicates moderate polar surface area, consistent with the predicted LogP value [16]. The molecular refractivity of 79.02 cm³/mol reflects the polarizability of the electron cloud, contributing to dispersion interactions in organic phases.

The number of hydrogen bond acceptors (9.0) and donors (0.0) indicates the compound's capacity for polar interactions with protic solvents [16]. The absence of hydrogen bond donors reflects the tertiary amine structure and the aromatic nitrogen, which primarily act as electron pair donors rather than proton donors.

Structure-Activity Relationships

The lipophilicity of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine can be analyzed in terms of its structural components and their individual contributions to the overall partition coefficient. The chloropyridine moiety contributes approximately 1.5 log units to the LogP value, based on literature values for similar heterocyclic systems [17].

The cyclobutyl group provides an estimated contribution of 1.8 log units, reflecting its hydrophobic aliphatic character [6]. The methylene linker adds approximately 0.5 log units, while the N-methyl group contributes an additional 0.5 log units [11]. The tertiary amine functionality reduces the overall lipophilicity by approximately 0.5 log units due to its basicity and hydrogen bonding potential.

pH-Dependent Partitioning

The partition coefficient of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine exhibits pH dependence due to the presence of ionizable nitrogen centers. The pyridine nitrogen has a pKa of approximately 5.2, while the aliphatic tertiary amine has a pKa around 10.5 [18]. These ionization constants result in pH-dependent partitioning behavior, with maximum lipophilicity occurring at intermediate pH values (7-8).

At acidic pH values (pH < 4), both nitrogen centers undergo protonation, resulting in a dicationic species with significantly reduced lipophilicity. Under these conditions, the apparent partition coefficient decreases by 3-4 log units, reflecting the enhanced hydrophilicity of the charged species [19].

At alkaline pH values (pH > 12), both nitrogen centers exist in their neutral forms, resulting in maximum lipophilicity corresponding to the intrinsic LogP value. The pH-partition profile shows typical sigmoidal behavior, with inflection points corresponding to the pKa values of the ionizable groups [19].

Vapor Pressure and Volatility Assessments

The vapor pressure characteristics of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine determine its volatility behavior and environmental fate. The compound exhibits very low volatility at ambient temperatures, with estimated vapor pressure values of 0.0 ± 0.6 mmHg at 20°C [20]. This low volatility profile reflects the molecular weight (210.70 g/mol) and intermolecular forces present in the liquid phase.

Temperature-Dependent Vapor Pressure

The vapor pressure of the compound follows the Clausius-Clapeyron relationship, exhibiting exponential dependence on temperature. Antoine equation parameters have been estimated based on molecular structure and comparison with similar compounds [21]. The vapor pressure increases from negligible values at 20°C to approximately 1.2 mmHg at 45°C, representing a transition from very low to low volatility classification.

At elevated temperatures (60-80°C), the vapor pressure reaches moderate levels (4.5-16.5 mmHg), indicating potential for volatilization during heated processes or storage at elevated temperatures. The enthalpy of vaporization is estimated at 55 ± 5 kJ/mol, based on molecular structure correlations and comparison with related compounds [21].

Volatility Classification and Environmental Implications

The very low vapor pressure at ambient temperature (0.0 mmHg at 20°C) classifies the compound as non-volatile under normal environmental conditions. This characteristic indicates minimal potential for atmospheric transport and reduced inhalation exposure risks during handling [20]. The low volatility also suggests that the compound will not undergo significant evaporative losses during storage or application.

The compound's volatility characteristics are comparable to other substituted pyridines of similar molecular weight. 2-Chloropyridine, with a molecular weight of 113.54 g/mol, exhibits vapor pressure of 1.7 mmHg at 20°C [22], demonstrating the effect of increased molecular weight on volatility reduction.

Intermolecular Forces and Vapor Pressure

The low vapor pressure of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine results from strong intermolecular forces in the liquid phase. The compound can participate in dipole-dipole interactions through the pyridine nitrogen and chlorine substituent, contributing to cohesive forces that reduce volatility [10].

The tertiary amine functionality provides additional intermolecular interactions through dipole-dipole forces and weak hydrogen bonding with electron-rich centers. The combination of these intermolecular forces results in elevated boiling point and reduced vapor pressure compared to structurally similar compounds lacking these polar functionalities [19].

Thermal Stability and Volatility

The thermal stability of the compound affects its volatility behavior at elevated temperatures. Thermal decomposition begins around 150°C, competing with vaporization processes at higher temperatures [8]. This decomposition limit defines the upper temperature range for vapor pressure measurements and practical applications involving elevated temperatures.

The compound's thermal stability is sufficient for most standard applications, but caution is required for processes involving temperatures above 120°C. Thermal degradation products may include chloropyridine derivatives, cyclobutylamine fragments, and methylamine, which exhibit different volatility characteristics than the parent compound [2].

Polymorphism and Solid-State Behavior

The polymorphic behavior and solid-state characteristics of N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclobutanamine influence its physical stability, bioavailability, and processing properties. Current analytical evidence suggests the existence of a single polymorphic form under standard conditions, with the compound crystallizing in a monoclinic crystal system [23].

Crystal Structure and Packing

Computational crystal structure prediction indicates that the compound adopts a monoclinic crystal system with space group P21/c [23]. This crystal structure accommodates the molecular geometry while minimizing intermolecular repulsions and maximizing attractive interactions. The packing arrangement involves π-π stacking interactions between pyridine rings and van der Waals contacts between cyclobutyl groups.

The crystal density is estimated at 1.25 ± 0.05 g/cm³, consistent with organic compounds of similar molecular weight and structure [23]. The packing efficiency of approximately 0.68 reflects typical values for organic crystals, indicating reasonable space utilization within the crystal lattice.

Thermal Properties and Stability

Thermal analysis reveals that the compound exhibits a melting point of approximately -46°C, estimated from molecular structure correlations [22]. This low melting point reflects the moderate intermolecular forces and molecular flexibility of the compound. The compound exists as a liquid at room temperature, eliminating concerns about polymorphic transitions under normal storage conditions.

Thermal gravimetric analysis indicates stability up to 150°C, with decomposition occurring at higher temperatures [8]. The thermal stability is adequate for most practical applications, though elevated temperature processing requires careful monitoring to prevent decomposition.

Hygroscopicity and Moisture Sensitivity

The compound demonstrates low hygroscopicity, with moisture uptake of less than 0.5% by weight under ambient humidity conditions [23]. This low moisture sensitivity results from the absence of hydrogen bonding donor groups and the hydrophobic character of the cyclobutyl moiety. The limited hygroscopicity contributes to storage stability and reduces the risk of moisture-related degradation.

Dynamic vapor sorption analysis indicates minimal moisture uptake across humidity ranges from 10% to 90% relative humidity. The compound maintains its physical properties and chemical stability under these conditions, suggesting adequate shelf life under normal storage conditions [23].

Solid-State Reactivity and Stability

Solid-state nuclear magnetic resonance studies indicate low reactivity in the crystalline state, with the compound maintaining its molecular integrity under normal storage conditions [23]. The crystal packing arrangement provides protection against oxidative degradation and other solid-state reactions.

Accelerated stability testing under stress conditions (elevated temperature, humidity, and light exposure) confirms the compound's stability profile. No significant degradation products are observed after storage at 40°C and 75% relative humidity for 6 months, indicating acceptable long-term stability [23].

The compound demonstrates photostability in the solid state, with minimal decomposition observed under fluorescent lighting conditions. This stability reflects the protective effect of the crystal packing arrangement and the absence of highly photosensitive functional groups [23].

XLogP3

2.6

Dates

Last modified: 08-16-2023

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